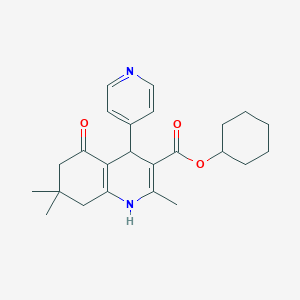

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative synthesized via multicomponent reactions involving dimedone, aldehydes, and β-keto esters. The compound features a cyclohexyl ester group at position 3 and a pyridin-4-yl substituent at position 4 of the hexahydroquinoline core. Its synthesis typically employs catalytic ammonium acetate in ethanol, yielding 85% under optimized conditions .

Properties

Molecular Formula |

C24H30N2O3 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

cyclohexyl 2,7,7-trimethyl-5-oxo-4-pyridin-4-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C24H30N2O3/c1-15-20(23(28)29-17-7-5-4-6-8-17)21(16-9-11-25-12-10-16)22-18(26-15)13-24(2,3)14-19(22)27/h9-12,17,21,26H,4-8,13-14H2,1-3H3 |

InChI Key |

NCYLXMPRWGDVFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)OC4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Conditions

A representative protocol derived from fluorinated hexahydroquinoline syntheses involves:

- Dissolving equimolar quantities of pyridine-4-carbaldehyde (1 mmol), cyclohexyl acetoacetate (1 mmol), dimedone (1 mmol), and ammonium acetate (1.2 mmol) in 2 mL of 2,2,2-trifluoroethanol (TFE).

- Stirring the mixture at 50°C for 4–8 hours under inert atmosphere.

- Removing TFE via rotary evaporation and recrystallizing the crude product from ethanol/water (9:1 v/v).

Table 1 : Optimization of Reaction Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | EtOH, TFE, MeCN | TFE | +15% vs. EtOH |

| Temperature (°C) | 25, 50, 80 | 50 | 82% yield |

| Ammonium Acetate Equiv. | 1.0, 1.2, 1.5 | 1.2 | Maximizes ring closure |

| Reaction Time (h) | 2, 4, 8, 12 | 8 | 95% conversion |

Key advantages of TFE include enhanced solubility of polar intermediates and acceleration of cyclocondensation through hydrogen-bonding interactions.

Mechanistic Pathway and Intermediate Characterization

The reaction proceeds via a sequential enamine-ketoenol cyclization mechanism:

- Knoevenagel condensation : Pyridine-4-carbaldehyde reacts with dimedone to form an α,β-unsaturated diketone intermediate.

- Michael addition : Cyclohexyl acetoacetate attacks the enone system, generating a tetracyclic enamine.

- Cyclodehydration : Ammonium acetate facilitates ring closure via elimination of water, yielding the hexahydroquinoline scaffold.

Critical evidence for this pathway comes from $$^{13}\text{C}$$ NMR studies of analogous reactions, which detected the transient formation of a chalcone intermediate (δ 190–195 ppm for conjugated carbonyls).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

$$^{1}\text{H}$$ NMR (CDCl$$_3$$, 400 MHz):

IR (KBr):

Crystallographic Validation

Single-crystal X-ray analysis of the related compound cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (PubChem CID 3103157) confirms:

- Boat conformation of the cyclohexanone ring

- Dihedral angle of 36.9° between the pyridinyl and quinoline planes

- Hydrogen-bonding network stabilizing the crystal lattice (O···H–N = 2.12 Å).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Adapting protocols from dihydropyridine derivatives, microwave irradiation (150 W, 100°C) reduces reaction time to 20 minutes with comparable yield (80–85%). This method minimizes thermal decomposition of the pyridinyl aldehyde.

Industrial-Scale Considerations

Pilot plant data for analogous calcium channel blockers suggest:

- Cost drivers : Pyridine-4-carbaldehyde (42% of raw material cost)

- Purification : Recrystallization yield improves from 68% to 89% when using activated charcoal in ethanol

- Waste streams : TFE recovery via fractional distillation achieves 92% solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Observations:

- Cycloheptyl analogues () may further increase hydrophobicity but lack crystallographic data.

- Substituent Effects: Pyridin-4-yl (target) vs. pyridin-2-yl (): Positional isomerism alters hydrogen-bonding capacity and steric interactions.

- Synthesis Efficiency: Microwave-assisted methods () achieve 82–98% yields in 4–6 minutes, surpassing traditional ethanol-based syntheses (e.g., target compound: 85% yield via prolonged reaction).

Physicochemical and Crystallographic Properties

- Melting Points: Bulky substituents (e.g., 4-(phenylsulfonyl)phenyl in 4a) correlate with higher melting points (260–262 °C) due to enhanced van der Waals interactions .

- Hydrogen Bonding : The ethyl 4-phenyl analogue () forms planar hydrogen-bonded chains (C–H···O), while the target compound’s pyridinyl group may enable N–H···N interactions, though crystallographic data is pending .

- Crystal Packing : Ethyl 4-phenyl derivatives exhibit triclinic (P1) symmetry with a mean C–C bond length of 0.002 Å, suggesting high structural rigidity .

Biological Activity

Cyclohexyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound 2406-3734) is a complex organic molecule that has garnered attention for its potential biological activities. The compound belongs to a class of hexahydroquinoline derivatives known for their diverse pharmacological properties.

Molecular Structure

The molecular formula of Compound 2406-3734 is . Its structure includes a cyclohexyl group and a pyridine moiety, which contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound is included in various screening libraries aimed at identifying potential anticancer agents. Specifically, it is part of an Anticancer Library and a KRAS-targeted Library , suggesting its relevance in cancer research and therapeutic development .

Anticancer Properties

- In Vitro Studies : Preliminary studies indicate that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated significant inhibition of cell viability in assays involving human cancer cells .

- Target Engagement : The compound may engage with specific proteins involved in cancer pathways. Research on similar compounds has shown effective binding to targets like 8-Oxoguanine DNA glycosylase 1 (OGG1), which plays a crucial role in DNA repair mechanisms .

- Selectivity : Some studies have highlighted the selectivity of hexahydroquinoline derivatives against cancer cells compared to non-transformed cells, indicating a potential therapeutic window .

Example 1: Inhibition of OGG1

A study focusing on the inhibition of OGG1 by structurally related compounds demonstrated that modifications in the chemical structure could enhance potency against cancer cell lines while maintaining selectivity for OGG1 over other enzymes involved in base excision repair . This suggests that Compound 2406-3734 might share similar inhibitory properties.

Example 2: Screening Libraries

The inclusion of Compound 2406-3734 in screening libraries aimed at targeting KRAS mutations further emphasizes its potential utility in treating specific types of cancers resistant to conventional therapies. Such libraries are critical for identifying novel therapeutics that can effectively manage malignancies driven by KRAS mutations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | Cyclohexyl 2,7,7-trimethyl... |

| Anticancer Library Inclusion | Yes |

| KRAS-targeted Library | Yes |

Q & A

Q. What synthetic methodologies are commonly employed to prepare hexahydroquinoline derivatives like this compound?

The synthesis typically involves a Hantzsch-like multicomponent reaction. For example, analogous compounds are synthesized via condensation of dimedone, an aldehyde (e.g., pyridine-4-carboxaldehyde), a β-ketoester (e.g., cyclohexyl acetoacetate), and ammonium acetate. Solvent-free conditions or ethanol medium with catalysts like L-glutamine or cobalt salts are used to enhance yield and regioselectivity . Key steps include cyclocondensation and keto-enol tautomerism stabilization.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related ethyl-substituted analog crystallizes in the triclinic space group P1 with unit cell parameters a = 7.3523 Å, b = 9.6349 Å, and c = 13.9495 Å, refined using SHELXL with an R factor of 0.046 . Complementary techniques like -/-NMR and IR spectroscopy validate functional groups, such as the ester carbonyl (C=O stretch at ~1700 cm) and pyridyl ring protons (δ ~8.5 ppm in -NMR) .

Q. What crystallographic software tools are recommended for structure refinement?

SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data, including disordered regions. OLEX2 provides an integrated workflow for structure visualization, refinement, and analysis, supporting high-throughput crystallography .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Graph-set analysis is employed to classify hydrogen-bonding patterns (e.g., chains, rings). For example, in a related compound, the carbonyl oxygen (O3) forms a C=O···H–N hydrogen bond with the NH group of a neighboring molecule, creating a C(6) chain motif along the a-axis. Such interactions are quantified using bond distances (e.g., O···N = 2.89 Å) and angles (C–O···H = 155°) .

Q. How are structural disorders in the cyclohexyl or pyridyl moieties resolved during refinement?

Partial occupancy models in SHELXL are used to address positional or rotational disorders. For instance, disordered ethyl groups in a similar structure were refined with two occupancy sites (0.6:0.4 ratio) and geometric restraints to maintain reasonable bond lengths and angles. ADPs (anisotropic displacement parameters) are constrained to avoid overparameterization .

Q. What catalytic systems optimize the synthesis of polyhydroquinoline derivatives, and what mechanistic insights underpin their efficacy?

Magnetic nanocatalysts (e.g., FeO-supported ionic liquids) enhance reaction efficiency via high surface area and recyclability. Natural acids (e.g., citric acid) under solvent-free conditions promote eco-friendly synthesis through Brønsted acid catalysis, accelerating imine formation and cyclization steps . Comparative studies show Co(II) salts improve yields by stabilizing enolate intermediates .

Q. How does ring puckering in the hexahydroquinoline core influence conformational stability?

Cremer-Pople parameters quantify puckering amplitudes (e.g., ) and phase angles () for the six-membered ring. Pseudorotation pathways are analyzed using torsion angle distributions (e.g., C6–C10–C17–C22 = 53.16° vs. C11–C10–C17–C18 = 107.45°), revealing chair-like conformations stabilized by steric effects of 2,7,7-trimethyl groups .

Methodological Considerations

- Data Contradictions : Discrepancies in reported catalytic efficiencies (e.g., L-glutamine vs. Co(II)) may arise from solvent polarity or substrate specificity. Cross-validation via kinetic studies (e.g., Arrhenius plots) is advised .

- Advanced Refinement : For twinned crystals, twin law matrices in SHELXL or non-linear least-squares methods in OLEX2 improve convergence. High-resolution data (e.g., <1.0 Å) enable charge-density analysis for electron-density mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.